Product packaging for Cucurbitacin H(Cat. No.:CAS No. 751-96-2)

Cucurbitacin H

Cat. No.: B1220625
CAS No.: 751-96-2
M. Wt: 534.7 g/mol
InChI Key: ABNDMUIXCBUBLO-REQJDAJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Cucurbitacin Class: Structural Diversity and Biological Relevance

Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids, primarily found in the Cucurbitaceae family of plants, which includes species like squash, cucumber, and gourds. civilica.com These compounds are well-known for their bitter taste and serve as a natural defense mechanism for plants against herbivores. wikipedia.org The structural diversity within the cucurbitacin family is vast, with over 100 naturally occurring variants identified to date. civilica.com This diversity arises from variations in the side chains and the presence of different functional groups on their core tetracyclic structure. civilica.com

The biological relevance of cucurbitacins is significant, with research demonstrating a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. civilica.comresearchgate.net Their potential to modulate key cellular pathways has made them a subject of intense scientific interest for the development of new therapeutic agents. civilica.comnih.gov

The discovery of cucurbitacins dates back to 1831 with the isolation of a crystalline substance named α-elaterin. diva-portal.orgnih.gov However, it was not until the mid-20th century that the chemical structures of these compounds began to be elucidated, a breakthrough that spurred further identification of cucurbitacins in various plant families. diva-portal.org Early research focused on their toxicity and bitter taste, but as analytical techniques advanced, so did the understanding of their complex chemistry and potential medicinal value. nih.gov

Cucurbitacins are classified alphabetically, from A to T, based on their chemical structure. nih.govdiva-portal.org The fundamental structure of all cucurbitacins is the cucurbitane skeleton, specifically 19-(10→9β)-abeo-10α-lanost-5-ene. researchgate.netplantarchives.org A key distinguishing feature from other steroids is the placement of a methyl group at carbon 9 instead of carbon 10. nih.govplantarchives.org

The diversity within this class is primarily due to differences in the side chain at C-17 and variations in the functional groups on the tetracyclic rings. civilica.complantarchives.org For example, Cucurbitacin B, one of the most common variants, has a specific side chain and hydroxyl groups at certain positions. civilica.com Cucurbitacin E is characterized by an acetoxy group at the C-25 position. civilica.com Most cucurbitacins are tetracyclic, but some, like cucurbitacins S and T, possess an additional ring formed by cyclization between carbons 16 and 24. wikipedia.orgplantarchives.org

Table 1: Structural Features of Selected Cucurbitacins

CucurbitacinKey Structural Features
Cucurbitacin B One of the most abundant types, with the chemical formula C32H48O8. civilica.com
Cucurbitacin D Lacks the acetyl group at the 25-OH position found in many other cucurbitacins. nih.gov
Cucurbitacin E (α-elaterin) Features an acetoxy group at the C-25 position. civilica.com
Cucurbitacin G Possesses the same molecular structure as Cucurbitacin H, differing only in the stereochemistry at C-24. plantarchives.orgnih.gov
This compound Structurally identical to Cucurbitacin G, with the distinction being the yet-to-be-confirmed stereochemistry at the C-24 hydroxyl group. plantarchives.orgnih.gov It is uniquely an amorphous solid, unlike most other crystalline cucurbitacins. nih.gov
Cucurbitacin I Contains a carbonyl group at C-19 and a hydroxymethyl group at C-24. civilica.com
Cucurbitacin L Also known as 23,24-dihydrocucurbitacin I. nih.gov
Cucurbitacin R Identified as 23,24-dihydrocucurbitacin D. plantarchives.org
Cucurbitacins S & T Possess an additional fifth ring due to cyclization between C-16 and C-24. wikipedia.orgplantarchives.org

Unique Position of this compound within the Cucurbitacin Family

This compound holds a unique position within this large family of compounds. Structurally, it is identical to Cucurbitacin G, with the only difference being the spatial arrangement (stereochemistry) of the hydroxyl group at the 24th carbon position, a detail that has not yet been definitively established. nih.govplantarchives.orgnih.gov This subtle difference is significant as stereochemistry can dramatically influence the biological activity of a molecule.

Another distinguishing characteristic of this compound is its physical state. While most cucurbitacins are crystalline solids at room temperature, this compound is an amorphous solid. nih.gov This physical property can affect its solubility and how it is handled and studied in a laboratory setting. Cucurbitacins G and H have been isolated from the roots of Wilbrandia bracteata, a plant in the Cucurbitaceae family. plantarchives.org

Rationale for Dedicated Academic Inquiry into this compound

The rationale for dedicated academic inquiry into this compound stems from the broader understanding that even minor structural variations within the cucurbitacin class can lead to significant differences in biological activity. nih.gov The established pharmacological potential of other cucurbitacins, particularly in areas like cancer research where they have been shown to inhibit tumor cell proliferation and induce apoptosis, provides a strong impetus for investigating every member of this class. researchgate.netnih.govresearchgate.net

The unique stereochemistry of this compound compared to Cucurbitacin G suggests it may interact differently with biological targets, potentially offering a different efficacy or specificity profile. nih.gov Furthermore, its distinct physical property as an amorphous solid warrants investigation into its formulation and delivery potential. nih.gov A thorough understanding of the structure-activity relationships across the entire cucurbitacin family is crucial for the development of new therapeutic leads, and the specific investigation of less-studied members like this compound is an essential part of this comprehensive effort. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O8 B1220625 Cucurbitacin H CAS No. 751-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDMUIXCBUBLO-REQJDAJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331636
Record name Cucurbitacin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751-96-2
Record name Cucurbitacin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Biosynthesis, and Advanced Isolation of Cucurbitacin H

Elucidation of the Biosynthetic Pathways for Cucurbitacins Leading to Cucurbitacin H

Enzymatic Modifications and Key Gene Clusters

The biosynthesis of cucurbitacins is a complex, multi-step process initiated by the cyclization of 2,3-oxidosqualene (B107256). This crucial first step is catalyzed by oxidosqualene cyclases (OSCs), often referred to as the "bitter" (Bi) gene in the context of cucurbitacin synthesis frontiersin.orgmdpi.comjst.go.jpnih.govnih.govfrontiersin.org. OSCs convert 2,3-oxidosqualene into cucurbitadienol (B1255190), which serves as the foundational precursor for all subsequent cucurbitacin derivatives frontiersin.orgmdpi.comjst.go.jpnih.govnih.govfrontiersin.org.

Following the formation of cucurbitadienol, a series of oxidative and acetylative modifications are carried out by specific enzyme families. Cytochrome P450 monooxygenases (CYPs) are pivotal in tailoring the cucurbitacin core skeleton, introducing hydroxyl groups and other modifications that lead to structural variations among different cucurbitacins, such as cucurbitacins B, C, and E frontiersin.orgmdpi.comnih.gov. For instance, specific CYP enzymes like CYP88L2 and CYP87D20 have been identified for their roles in hydroxylation and carbonyl group introduction at specific positions of the triterpenoid (B12794562) backbone nih.gov. Acyltransferases (ACTs) are also key players, primarily responsible for acetylating intermediates, such as cucurbitadienol or its derivatives, to form various cucurbitacins frontiersin.orgmdpi.commaxapress.com. In some species, UDP-glucosyltransferases (UGTs) are involved in the glucosylation of cucurbitacins, potentially altering their solubility and biological activity frontiersin.org.

These genes, including OSCs, CYPs, and ACTs, are often found in conserved syntenic loci and organized into gene clusters within the plant genome. These clusters facilitate the coordinated expression of genes involved in the cucurbitacin biosynthetic pathway, ensuring efficient production frontiersin.orgmdpi.commaxapress.comnih.gov. The presence and organization of these gene clusters are conserved across various Cucurbitaceae species, highlighting their evolutionary significance in the development of cucurbitacin production mdpi.comnih.gov.

Genetic Regulation of this compound Biosynthesis

The expression and regulation of cucurbitacin biosynthesis genes are tightly controlled, often influenced by developmental cues and environmental factors. Transcription factors (TFs) play a critical role in orchestrating these pathways. In cucumber, specific basic helix-loop-helix (bHLH) transcription factors, such as "bitter leaf" (Bl) and "bitter fruit" (Bt), have been identified as key regulators. These TFs bind to the promoter regions of cucurbitacin biosynthetic genes, effectively acting as "switch" genes that turn the pathway on or off nih.govmaxapress.comresearchgate.net. For example, Bl is known to regulate cucurbitacin C biosynthesis in leaves, while Bt controls it in fruits nih.govmaxapress.comresearchgate.net.

Studies have also indicated that abiotic stresses, such as drought and abscisic acid (ABA) treatment, can significantly upregulate the expression of core cucurbitacin biosynthesis genes, including Bi, CYP450s, and ACT frontiersin.orgresearchgate.net. In Luffa, an ABA-response element binding factor 1 (AREB1) was found to bind to the Bi promoter, activating its expression under stress conditions frontiersin.org. This suggests that cucurbitacin biosynthesis can be modulated by environmental signals, potentially as a defense mechanism or stress response. The conservation of these regulatory mechanisms, including the role of bHLH transcription factors, across different cucurbit species suggests a shared evolutionary strategy for controlling bitterness and secondary metabolite production nih.govmaxapress.com.

Modern Methodologies for the Isolation and Purification of this compound

The isolation and purification of this compound from plant biomass require sophisticated techniques to achieve high purity, essential for detailed structural and biological studies.

Extraction Techniques from Plant Biomass

The initial step in isolating cucurbitacins involves extracting them from the plant material. This typically begins with maceration or solvent extraction of the plant biomass. Moderately polar solvents are commonly used to solubilize cucurbitacins, while non-polar solvents can be employed initially to remove lipids, waxes, and pigments that might interfere with subsequent purification steps google.comphcogrev.com. For instance, extraction with chloroform (B151607) or methanol (B129727) has been reported for various cucurbit-containing plants phcogrev.comresearchgate.net. The efficiency of extraction can be influenced by factors such as solvent choice, temperature, duration, and the physical state of the plant material phcogrev.com.

Chromatographic Separation Strategies

Following extraction, crude extracts are subjected to various chromatographic techniques to separate and purify individual cucurbitacins.

Column Chromatography: This is a foundational technique where extracts are passed through a stationary phase (e.g., silica (B1680970) gel or octadecyl-functionalized silica gel) and eluted with a mobile phase google.comnih.gov. Column chromatography, particularly using silica gel, is effective for initial fractionation of complex mixtures google.comphcogrev.comnih.gov.

Flash Chromatography: A faster and more efficient variant of column chromatography, flash chromatography utilizes higher pressure to push the mobile phase through the stationary phase, leading to quicker separations google.comnih.govmjcce.org.mkmjcce.org.mkresearchgate.net. It is often employed for the preliminary purification of cucurbitacin mixtures google.comnih.govmjcce.org.mkmjcce.org.mkresearchgate.net. Solvent systems commonly used include combinations of chloroform, acetone, methanol, or ethyl acetate (B1210297) google.comnih.govmjcce.org.mkmjcce.org.mkresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity for separating complex mixtures google.comphcogrev.commjcce.org.mkmjcce.org.mkresearchgate.netmdpi.comgoogle.comimpactfactor.orgresearchgate.netresearchgate.net. Reversed-phase HPLC (RP-HPLC) using C18 columns with mobile phases such as acetonitrile (B52724)/water or methanol/water gradients is widely used for cucurbitacin purification phcogrev.comnih.govmjcce.org.mkmjcce.org.mkresearchgate.net. Chiral columns can also be employed for separating stereoisomers or closely related cucurbitacins google.com. HPLC allows for the precise separation of individual cucurbitacins, collecting them automatically via fraction collectors nih.govmjcce.org.mkmjcce.org.mkresearchgate.net.

Advanced Purification Protocols for High Purity Isolation

Achieving very high purity of this compound often involves a multi-step purification strategy combining different chromatographic methods. After initial fractionation by flash chromatography, preparative HPLC is frequently employed as a final polishing step google.comnih.govmjcce.org.mkmjcce.org.mkresearchgate.net. For instance, a common approach involves flash chromatography followed by RP-HPLC using specific solvent gradients and column types to isolate target compounds nih.govmjcce.org.mkmjcce.org.mkresearchgate.net. High-speed countercurrent chromatography (HSCCC) has also been explored as an efficient method for separating cucurbitacins from complex mixtures, achieving high purity nih.gov. The purified compounds are then typically identified and confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis spectroscopy mjcce.org.mkmjcce.org.mkresearchgate.netmdpi.com.

Molecular Mechanisms and Pre Clinical Pharmacological Actions of Cucurbitacin H

Anti-proliferative and Apoptosis-Inducing Mechanisms in Pre-clinical Cancer Models

Cucurbitacins demonstrate significant anti-proliferative activity by interfering with critical cellular processes that govern cancer cell growth and survival.

A common mechanism by which cucurbitacins inhibit cancer cell proliferation is through the induction of cell cycle arrest. Several studies have shown that various cucurbitacins, including Cucurbitacin B (CuB), Cucurbitacin E (CuE), Cucurbitacin C (CuC), and Cucurbitacin I (CuI), can cause cancer cells to arrest at specific phases of the cell cycle, most notably the G2/M phase. This arrest is often associated with alterations in the expression or activity of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (e.g., cdc-2, CDK1, CDK2), as well as cell cycle checkpoint proteins like p21 and p27. For instance, CuB has been shown to reduce cyclins D1 and cdc-2, contributing to G2/M arrest in hepatocellular carcinoma cells. Similarly, CuE induces G2/M arrest in triple-negative breast cancer cells by downregulating Cyclin D1 and Survivin. CuD has also been shown to induce G2/M arrest by downregulating cyclin B1 and phospho-cdc2, while upregulating p21.

Table 1: Cell Cycle Arrest Induced by Cucurbitacins in Pre-clinical Cancer Models

Cucurbitacin TypeCancer Cell Model ExamplesCell Cycle Phase ArrestedKey Regulators MentionedCitation(s)
Cucurbitacin B (CuB)Hepatocellular carcinoma, K562 leukemia, A549 lung cancer, SH-SY5Y neuroblastomaG2/MCyclins D1, cdc-2, STAT3, p53, p21, Cyclin B1, CDK1
Cucurbitacin C (CuC)DU145, LNCaP, T24, HepG2, PC-3G1 or G2/MNot specified
Cucurbitacin D (CuD)Capan-1, AsPC-1 pancreatic cancerG2/MCyclin B1, phospho-cdc2, phospho-cdc25c, p21
Cucurbitacin E (CuE)Triple-negative breast cancer (MDA-MB-468, SW527), GBM8401, U-87-MGG2/MCyclin D1, Survivin, XIAP, Bcl2, Mcl-1, STAT3, AKT, ERK, JNK, CDC2, cyclin B1, GADD45β
Cucurbitacin I (CuI)Pancreatic cancer, MDCK, B16-F1 mouse melanomaG2/MJAK2, STAT3

Cucurbitacins are potent inducers of apoptosis, a critical process for eliminating cancerous cells. This is often achieved through the activation of caspase cascades and disruption of mitochondrial integrity. Cucurbitacin B (CuB) has been shown to activate caspases-3, -8, and -9 in prostate cancer cells, indicating activation of both intrinsic and extrinsic apoptotic pathways. This activation is linked to mitochondrial dysfunction, including dissipation of mitochondrial membrane potential (ΔΨm) and release of cytochrome c, leading to the activation of caspases. Cucurbitacin E (CuE) also promotes apoptosis via the mitochondria-related pathway, evidenced by increased cytoplasmic cytochrome c levels and augmented cleaved-Caspase 3 and cleaved-PARP in laryngeal squamous cell carcinoma cells. Cucurbitacin D (CuD) has also been shown to upregulate cleaved caspase-7 and -8, and cleaved PARP, inducing apoptosis. Furthermore, ROS production is implicated in cucurbitacin-induced apoptosis, as it can lead to mitochondrial damage and subsequent caspase activation.

Table 2: Apoptosis Induction Mechanisms by Cucurbitacins

Cucurbitacin TypeCellular Event / PathwayObserved EffectKey Mediators / MarkersCitation(s)
Cucurbitacin B (CuB)Caspase ActivationIncreased activity of Caspase-3, -8, -9Intrinsic/Extrinsic pathways
Mitochondrial PathwayΔΨm dissipation, Cytochrome c releaseBcl-2 downregulation, increased pro-apoptotic Bim
ROS ProductionIncreased ROS levelsTriggers apoptosis via mitochondrial damage
Cucurbitacin D (CuD)Caspase ActivationUpregulation of cleaved caspase-7, -8, and cleaved PARPApoptotic pathway activation
Cucurbitacin E (CuE)Mitochondrial PathwayIncreased cytoplasmic Cytochrome c, Cleaved-Caspase 3, Cleaved-PARPMitochondria-related pathway
Cucurbitacin I (CuI)Caspase CascadeActivationNot specified

Cucurbitacins interfere with several critical oncogenic signaling pathways that drive cancer cell proliferation, survival, and metastasis. The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a primary target. Cucurbitacins inhibit STAT3 phosphorylation, preventing its nuclear translocation and the transcription of genes promoting cancer progression. For example, Cucurbitacin I (CuI) inhibits STAT3 activation and decreases MMP-9 expression in colon cancer cells. Cucurbitacin B (CuB) also inhibits STAT3 signaling in various cancer types, including lung and neuroblastoma cells.

The Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, p38) is also modulated. Cucurbitacins can inhibit the Raf/MEK/ERK pathway, essential for cell proliferation and survival. Cucurbitacin E (CuE) inhibits ERK activation while activating JNK in triple-negative breast cancer cells. Cucurbitacin IIb also inhibits ERK and its downstream targets like mTOR and STAT3.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, crucial for cell growth and survival, is another target. Cucurbitacins can inhibit this pathway; for instance, CuE reduces phosphorylated AKT levels in breast cancer cells, and CuB has shown inhibition of PI3K/Akt/mTOR signaling in combination therapies. Cucurbitacin D (CuD) also downregulates components of the PI3K/AKT/mTOR, MAPK, and JAK2/STAT3 cascades.

Table 3: Modulation of Oncogenic Signaling Cascades by Cucurbitacins

Cucurbitacin TypeSignaling PathwayModulationDownstream Effects / TargetsCitation(s)
GeneralJAK/STAT3Inhibition of phosphorylationReduced proliferation, survival, STAT3 DNA binding, STAT3 targets (Bcl-2, Mcl-1, Bcl-xL, cyclin D3)
Cucurbitacin B (CuB)Raf/MEK/ERKInhibitionCell proliferation, growth, differentiation, senescence
Cucurbitacin D (CuD)PI3K/AKT/mTOR, MAPK, JAK2/STAT3DownregulationApoptotic pathway activation
Cucurbitacin E (CuE)ERKInhibitionCell proliferation, survival
JNKActivationCell proliferation, survival
PI3K/Akt/mTORInhibitionCell growth, survival, metabolism
Cucurbitacin I (CuI)JAK/STAT3InhibitionReduced invasion, STAT3 phosphorylation, MMP-9 expression
Cucurbitacin IIbERK, mTOR, STAT3InhibitionCell proliferation, survival

The cellular cytoskeleton, particularly the actin network, is crucial for cell structure, movement, and division. Cucurbitacins can disrupt cytoskeletal organization. Cucurbitacin E (CuE) alters F-actin arrangement, leading to aggregation and depolymerization in intestinal epithelial cells and prostate cancer cells. Cucurbitacin B (CuB) also causes F-actin aggregation and depolymerization, affecting cell morphology and motility. These effects are potentially mediated by interactions with actin-binding proteins like cofilin, leading to changes in actin dynamics.

Table 4: Cytoskeletal Disruption by Cucurbitacins

Cucurbitacin TypeCytoskeletal ComponentObserved EffectPotential Mechanism / TargetCitation(s)
Cucurbitacin B (CuB)F-actinAggregation, depolymerization, altered dynamicsCofilin dephosphorylation, F-actin binding, actin filament stabilization
Cucurbitacin D, IF-actinAltered F-actin polymerization, aggregationNot specified
Cucurbitacin E (CuE)F-actinDepolymerization, aggregation, disrupted dynamicsCofilin activation, F-actin binding

Cucurbitacins effectively inhibit cancer cell migration and invasion, critical steps in metastasis. This inhibition is often linked to the downregulation of matrix metalloproteinases (MMPs), particularly MMP-9, which degrades the extracellular matrix. Cucurbitacin I (CuI) has been shown to decrease MMP-9 expression and inhibit cell migration and invasion in colon cancer cells, correlating with STAT3 inhibition. Cucurbitacins also affect focal adhesion kinase (FAK) and epithelial-mesenchymal transition (EMT) markers, further contributing to the suppression of these invasive processes.

Table 5: Inhibition of Cell Migration and Invasion by Cucurbitacins

Cucurbitacin TypeTarget Process / MoleculeObserved EffectAssociated Pathways / FactorsCitation(s)
Cucurbitacin I (CuI)Cell Migration & InvasionInhibitionDownregulation of MMP-9, STAT3 phosphorylation
GeneralCell Migration & InvasionInhibitionReduced MMP-2, MMP-9 expression, FAK phosphorylation, EMT markers

Anti-inflammatory and Immunomodulatory Activities in Pre-clinical Contexts

Beyond their anticancer effects, cucurbitacins exhibit notable anti-inflammatory and immunomodulatory properties in pre-clinical models. These activities stem from their ability to modulate inflammatory signaling pathways and cytokine production. Cucurbitacin B (CuB) has shown anti-inflammatory effects by regulating RANK/OPG levels in models of periodontitis. Generally, cucurbitacins can inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), reduce oxidative stress, and suppress pro-inflammatory cytokines. They also modulate acquired immune proteins and inflammatory pathways such as NF-κB and MAPKs.

Table 6: Anti-inflammatory and Immunomodulatory Effects of Cucurbitacins

Cucurbitacin TypeBiological ActivityMechanism / Pathway ModulatedKey Mediators / TargetsCitation(s)
Cucurbitacin B (CuB)Anti-inflammatoryRegulation of inflammatory response, inhibition of COX-2/NOSRANK/OPG levels, MPO, COX-2, RANK/RANKL/OPG signals
GeneralAnti-inflammatoryInhibition of inflammatory mediators, ROS reductionCOX-2, NOS, pro-inflammatory cytokines, NF-κB, MAPKs
ImmunomodulatoryModulation of immune responseAcquired immune proteins, T lymphocytes, monocytes, IL-2, IL-1β, TNFα

List of Compounds Mentioned:

Cucurbitacin H

Cucurbitacin A

Cucurbitacin B (CuB)

Cucurbitacin C (CuC)

Cucurbitacin D (CuD)

Cucurbitacin E (CuE)

Cucurbitacin F

Cucurbitacin G

this compound

Cucurbitacin I (CuI)

Cucurbitacin IIa (CuIIa)

Cucurbitacin IIb

Cucurbitacin L glucoside

Cucurbitacin Q

Cucurbitacin R

Dihydrocucurbitacin B

Hexanorcucurbitacin D

Isocucurbitacin R

Arvenin I

Arvenin III

Dihydroisocucurbitacin B

Isocucurbitacin D

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

Specific research detailing the suppression of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and Inducible Nitric Oxide Synthase (iNOS) by this compound is not found in the provided search results. Studies have reported these effects for other cucurbitacins, including Cucurbitacin B, E, and R, which have been shown to inhibit the production of these mediators in various cellular and animal models academicjournals.orgmdpi.comresearchgate.netresearchgate.net. However, direct experimental data for this compound in this context is absent.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, JNK, ERK1/2)

The modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinases 1/2 (ERK1/2), has been a focus for several cucurbitacins. For instance, Cucurbitacin IIb has been shown to inhibit the nuclear translocation of NF-κB and downregulate JNK and Erk1/2 signaling in activated lymphocytes nih.govresearchgate.net. Cucurbitacin B has also been implicated in inhibiting MAPK pathways and modulating JAK/STAT3 signaling spandidos-publications.com. However, specific studies detailing the effects of this compound on these pathways are not available in the reviewed literature.

Effects on Immune Cell Function (e.g., Lymphocytes, Macrophages)

While general cucurbitacin compounds have been observed to influence immune cell functions, including the inhibition of TNF production in macrophages and lymphocytes academicjournals.org, and modulation of lymphocyte activation and cytokine expression by Cucurbitacin IIb nih.govplos.org, specific research on this compound's effects on lymphocytes or macrophages is not detailed in the provided sources.

Antioxidant Properties and Regulation of Oxidative Stress

The broader class of cucurbitacins exhibits significant antioxidant properties, including the scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant systems academicjournals.orgwikipedia.orgmedchemexpress.com. However, specific studies focusing on this compound's direct role in these mechanisms are not available.

Scavenging of Reactive Oxygen Species (ROS)

Cucurbitacins, in general, are noted for their ability to scavenge free radicals such as hydroxyl radical, superoxide (B77818) anion, and singlet oxygen, thereby inhibiting lipid peroxidation academicjournals.orgwikipedia.org. Cucurbitacin B has been shown to decrease ROS levels medchemexpress.com, and Cucurbitacin L 2-O-β-glucoside demonstrated antioxidant properties nih.gov. Research specifically quantifying the ROS scavenging capacity of this compound is not presented in the provided literature.

Activation of Endogenous Antioxidant Systems (e.g., Nrf2 pathway)

The activation of endogenous antioxidant systems, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, is a known mechanism for some cucurbitacins to combat oxidative stress tmrjournals.comutrgv.edu. Cucurbitacin B, for example, has been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes tmrjournals.com. Specific research detailing this compound's interaction with or activation of the Nrf2 pathway is not available in the reviewed materials.

Other Pre-clinical Biological Activities (e.g., Antiviral, Hepatoprotective, Antidiabetic)

Antiviral Activity

While some cucurbitacins, such as Cucurbitacins B, D, and E, have shown potential antiviral effects against viruses like BVDV and HCV sdstate.edu, and Cucurbitacin B against HSV-1 spandidos-publications.com, specific studies on the antiviral activity of this compound are not detailed in the provided search results.

Hepatoprotective Effects

Cucurbitacins are recognized for their hepatoprotective properties, with studies indicating their ability to protect liver cells against various forms of toxicity tmrjournals.comutrgv.edugoogle.comfrontiersin.org. For instance, Cucurbitacin B ameliorates acetaminophen-induced liver injury tmrjournals.com, and Cucurbitacin D exhibits hepatoprotective effects via the Nrf2 pathway utrgv.edu. However, specific research on the hepatoprotective actions of this compound is not available within the provided literature.

Antidiabetic Properties

This compound has been identified as one of the triterpenes present in Momordica charantia (bitter gourd), a plant known for its anti-diabetic properties amegroups.org. Phytochemicals in bitter gourd, including cucurbitacins, are believed to contribute to managing diabetes by enhancing glucose uptake, glycogen (B147801) synthesis, insulin (B600854) secretion, and promoting the growth of insulin-secreting cells amegroups.org. This suggests a potential role for this compound in regulating blood glucose levels, although detailed mechanistic studies are not provided.

The majority of studies focus on other cucurbitacin variants, outlining their mechanisms such as:

Inhibition of Signaling Pathways: Many cucurbitacins are potent inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, notably STAT3, which is critical for cell proliferation and survival. They also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, affecting ERK, JNK, and p38 MAPK. mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.org

Induction of Apoptosis and Cell Cycle Arrest: Cucurbitacins promote programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, survivin). They also induce cell cycle arrest, frequently at the G2/M phase, by affecting cyclins and cyclin-dependent kinases. mdpi.comnih.govresearchgate.netfrontiersin.orgd-nb.info

Modulation of Cytoskeletal Dynamics: Certain cucurbitacins disrupt the actin cytoskeleton, impacting cell structure and function. nih.govresearchgate.net

Inhibition of Cell Migration and Invasion: These compounds can reduce the metastatic potential of cancer cells by downregulating factors involved in cell movement and invasion, such as STAT3 phosphorylation and matrix metalloproteinase-9 (MMP-9). mdpi.comnih.gov

Disruption of Hsp90 Chaperone Machinery: Cucurbitacin D, for instance, has been shown to disrupt the Heat Shock Protein 90 (Hsp90) complex, leading to the degradation of oncogenic client proteins without inducing a heat shock response. nih.gov

Induction of Autophagy: Some cucurbitacins, like Cucurbitacin E, can induce autophagy, a cellular self-degradation process, which can either promote or inhibit cell death depending on the context. mdpi.comnih.govsemanticscholar.org

While these mechanisms are well-documented for other cucurbitacins, specific research findings or data tables detailing the mechanistic basis for this compound's diverse effects could not be identified within the scope of this review.

Compound List

this compound

Structure Activity Relationships Sar and Rational Design of Cucurbitacin H Analogs

Comparative Analysis of Cucurbitacin H with Other Cucurbitacin Analogs in Pre-clinical Models

Correlating Structural Variations with Differential Biological Profiles

The intricate tetracyclic triterpenoid (B12794562) skeleton of cucurbitacins provides a rich platform for structural modifications, leading to a diverse array of biological activities. Structure-activity relationship (SAR) studies are crucial for understanding how subtle changes in the cucurbitacin framework influence their pharmacological properties, particularly their potent anticancer effects. This compound, an amorphous solid distinct from the crystalline nature of most other cucurbitacins, shares this fundamental skeleton but possesses specific structural nuances, such as a differing hydroxyl group configuration at the C24 position compared to Cucurbitacin G nih.govphcogrev.com. Understanding these variations is key to the rational design of novel analogs with enhanced efficacy and selectivity.

General Structure-Activity Relationships in Cucurbitacins

SAR studies on a range of cucurbitacin derivatives have illuminated critical structural determinants for their biological activities, including cytotoxicity and modulation of key signaling pathways. Research indicates that the cytotoxic potency of cucurbitacins is influenced by multivariate factors, with the electrophilicity of the molecule playing a pivotal role conicet.gov.arnih.gov. Specifically, the presence of the α,β-unsaturated carbonyl group is identified as a reactive electrophilic center that can contribute to toxicity through potential covalent bonding. Modifications to this group, such as partial saturation or the introduction of electron-donating or polar substituents, have been proposed to reduce reactivity and potentially enhance selectivity researchgate.net.

Furthermore, the structure of ring A within the cucurbitane skeleton has been identified as a significant factor influencing cytotoxic activity researchgate.net. Specific modifications to functional groups also lead to differential pathway engagement:

C3 Carbonyl Group: Conversion of the C3 carbonyl to a hydroxyl group has been shown to result in a loss of anti-JAK2 activity nih.govacademicjournals.org.

C11 Hydroxyl Group: Conversely, the addition of a hydroxyl group at the C11 position leads to a loss of anti-STAT3 activity nih.govacademicjournals.org.

These findings highlight that precise alterations to the hydroxyl and carbonyl group positions can drastically alter the interaction of cucurbitacins with specific molecular targets.

This compound and its Structural Context

Correlating Structural Variations with Biological Profiles in Analogs

Studies comparing various cucurbitacins have provided valuable insights into how structural differences dictate biological outcomes, guiding the rational design of analogs.

JAK/STAT3 Pathway Modulation: Cucurbitacins exhibit diverse effects on the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of cell proliferation, survival, and inflammation phcogrev.comresearchgate.netmdpi.comoncotarget.complantarchives.orgnih.gov.

Cucurbitacin B (CuB), Cucurbitacin E (CuE), and Cucurbitacin I (CuI) are reported to inhibit the activation of both JAK2 and STAT3 nih.govacademicjournals.orgresearchgate.netmdpi.comnih.gov.

Cucurbitacin Q, however, selectively inhibits STAT3 activation without affecting JAK2, demonstrating a nuanced SAR nih.govacademicjournals.org.

Cucurbitacin A, in contrast, inhibits JAK2 but not STAT3 nih.govacademicjournals.org.

These differential effects underscore the importance of specific structural features in determining pathway selectivity. For instance, while CuB, CuD, CuE, and CuI are broadly effective against cancer, CuI has also been shown to mitigate invasion in colon cancer cells by downregulating STAT3 phosphorylation and MMP-9 expression mdpi.com.

Cytotoxicity and Cell Cycle Effects: Many cucurbitacins display potent cytotoxic activity against a broad spectrum of cancer cell lines.

Cucurbitacin B (CuB) has been shown to inhibit cell proliferation by arresting cells in the G2/M phase of the cell cycle and induces apoptosis oncotarget.commdpi.com. It also inhibits the FAK/MMP signaling pathway, impacting cell migration and invasion in breast cancer frontiersin.org.

Cucurbitacin D (CuD) induces apoptosis through the inactivation of NF-κB and STAT3, and controls cancer cell proliferation, migration, and spread mdpi.comnih.gov. It can also induce G2/M phase arrest and apoptosis via the ROS/p38 pathway mdpi.com.

Cucurbitacin E (CuE) inhibits breast cancer cell growth by inducing apoptosis and cell cycle arrest, likely through STAT3 inhibition mdpi.com.

Analogs of Cucurbitacin IIa: Synthetic efforts have yielded derivatives of cucurbitacin IIa with significant cytotoxic activity against various human tumor cell lines. SAR studies on these derivatives, involving modifications such as protecting hydroxyl groups or introducing different side chains at C20-C22, have explored their inhibitory potential against targets like CDK1, AMPKα2, EGFR, GSK3α, JAK2, MAPK1, mTOR, PKBα, and PI3K rsc.org. This demonstrates how targeted synthetic modifications can lead to analogs with altered target specificities and potencies.

The insights gained from these SAR studies are instrumental in the rational design of novel cucurbitacin analogs, including those based on the structure of this compound. By understanding which structural features confer specific biological activities or pathway engagements, researchers can strategically modify the cucurbitacin scaffold to optimize therapeutic potential, potentially leading to more selective and potent anticancer agents.

Comparative Biological Activities of Cucurbitacins

CucurbitacinKey Structural Feature/ModificationBiological Activity/Targeted PathwayPrimary Reference(s)
Cucurbitacin A(Specific modification not detailed in relation to others)Inhibits JAK2, not STAT3 nih.govacademicjournals.org
Cucurbitacin BAbundant, tetracyclic triterpenoidInhibits JAK2 and STAT3; inhibits FAK/MMP signaling; induces apoptosis; cell cycle arrest (G2/M); inhibits Raf/MEK/ERK and JAK/STAT3 pathways researchgate.netmdpi.comoncotarget.comnih.govmdpi.comfrontiersin.orgresearchgate.net
Cucurbitacin D(Specific modification not detailed in relation to others)Inhibits JAK2 and STAT3; induces apoptosis via NF-κB and STAT3 inactivation; controls proliferation, migration, spread; induces G2/M arrest and apoptosis via ROS/p38 researchgate.netmdpi.comnih.govmdpi.com
Cucurbitacin E(Specific modification not detailed in relation to others)Inhibits JAK2 and STAT3; inhibits STAT3 function, induces apoptosis and cell cycle arrest (G2/M) nih.govacademicjournals.orgresearchgate.netmdpi.comnih.govmdpi.com
Cucurbitacin GDiffers from H at C24 hydroxyl configurationPotential binding to SARS-CoV-2 Mpro, ACE2, NSP12, NSP13, JAK2/STAT3 pathway nih.govphcogrev.comresearchgate.net
This compoundDiffers from G at C24 hydroxyl configuration; amorphous solidPotential binding to SARS-CoV-2 Mpro, ACE2, NSP12, NSP13, JAK2/STAT3 pathway nih.govphcogrev.comresearchgate.net
Cucurbitacin I(Specific modification not detailed in relation to others)Inhibits JAK2 and STAT3; inhibits JAK2/STAT3 pathway, suppresses proliferation; mitigates invasion via STAT3 phosphorylation downregulation and MMP-9 expression nih.govacademicjournals.orgresearchgate.netmdpi.comnih.gov
Cucurbitacin Q(Specific modification not detailed in relation to others)Selectively inhibits STAT3 activation, not JAK2; induces apoptosis nih.govacademicjournals.org
Cucurbitacin IIa derivativesVarious modifications (e.g., C-2, C-3, C-16 hydroxyl protection with acetyl groups; oxime/hydrazone branches at C20-C22)High cytotoxicity against tumor cell lines; inhibition of CDK1, AMPKα2, EGFR, GSK3α, JAK2, MAPK1, mTOR, PKBα, PI3K rsc.org
General Cucurbitacin SARα,β-unsaturated carbonyl groupElectrophilic center linked to toxicity; modification can reduce reactivity/enhance selectivity researchgate.net
General Cucurbitacin SARRing A structureKey to cytotoxic activity researchgate.net
General Cucurbitacin SARC3 carbonyl to hydroxylLoss of anti-JAK2 activity nih.govacademicjournals.org
General Cucurbitacin SARC11 hydroxyl additionLoss of anti-STAT3 activity nih.govacademicjournals.org

List of Mentioned Compounds

Cucurbitacin A

Cucurbitacin B (CuB)

Cucurbitacin C

Cucurbitacin D (CuD)

Cucurbitacin E (CuE)

Cucurbitacin F-25 acetate (B1210297)

Cucurbitacin G

this compound

Cucurbitacin I (CuI)

Cucurbitacin IIa

Cucurbitacin J

Cucurbitacin K

Cucurbitacin L

Cucurbitacin O

Cucurbitacin P

Cucurbitacin Q

Cucurbitacin R

Cucurbitacin S

Hexanorcucurbitacin D

Momordicosides

Pre Clinical Pharmacokinetic and Metabolic Characterization of Cucurbitacin H

Absorption, Distribution, and Elimination Studies in Animal Models

There are no specific studies on the absorption, distribution, and elimination (ADME) of Cucurbitacin H in animal models found in the reviewed literature. While general statements suggest that cucurbitacins exhibit moderate oral bioavailability, these are often based on data from other analogues like Cucurbitacin B. nih.gov

In Vitro Permeability and Absorption Mechanisms

No experimental data from in vitro models, such as Caco-2 cell permeability assays, is available for this compound. Consequently, its specific absorption mechanisms—whether through passive diffusion or active transport—have not been elucidated.

Tissue Distribution Profiles in Pre-clinical Species

There are no published studies detailing the tissue distribution profiles of this compound in any preclinical species. Research on other cucurbitacins indicates wide distribution to various organs, but this cannot be scientifically extrapolated to this compound without direct experimental evidence. nih.gov

Biotransformation Pathways of this compound

The metabolic fate of this compound has not been documented. General metabolic pathways for the cucurbitacin class involve Phase I and Phase II reactions, but the specific metabolites of this compound are unknown. nih.gov

Phase I Metabolism (e.g., Oxidation, Reduction)

No metabolites resulting from Phase I oxidative or reductive processes for this compound have been identified.

Phase II Metabolism (e.g., Glucuronidation, Sulfation)

Similarly, there is no information regarding Phase II conjugation reactions, such as glucuronidation or sulfation, for this compound. Studies on other cucurbitacins have identified these pathways, but they are compound-specific. nih.gov

Identification of Enzyme Systems Involved in this compound Metabolism (e.g., Cytochromes P450)

The specific enzyme systems, particularly Cytochrome P450 (CYP450) isozymes, responsible for the metabolism of this compound have not been identified. The biosynthesis of the general cucurbitane skeleton from cucurbitadienol (B1255190) involves multiple CYP450 enzymes, but the terminal enzymes that would produce the specific structure of this compound are not detailed in the context of metabolic breakdown in preclinical models. maxapress.comfrontiersin.org

Metabolic Stability and Half-Life Determination in Biological Matrices

Extensive searches for specific preclinical data on the metabolic stability and half-life of this compound in biological matrices have yielded no direct research findings or data tables. The existing scientific literature focuses broadly on the cucurbitacin family, with specific pharmacokinetic studies available for compounds such as Cucurbitacin B, D, E, and I. mdpi.comnih.govmdpi.com However, these data cannot be extrapolated to this compound due to the unique structural characteristics of each cucurbitacin, which significantly influence their metabolic fate. nih.gov

Research on other cucurbitacins, like Cucurbitacin B, has identified that it undergoes biotransformation before excretion, with less than 1% of the unchanged compound being detected in urine and feces. mdpi.comnih.gov Studies involving human liver microsomes have shown that cucurbitacins can be metabolized through phase I (hydroxylation) and phase II (glucuronidation) reactions. nih.gov For instance, Cucurbitacin E is known to be hydrolyzed to Cucurbitacin I in plasma and human liver microsomes. core.ac.uk

The general methodology for determining these crucial pharmacokinetic parameters involves in vitro assays using liver microsomes or hepatocytes from various species, including humans, rats, and mice. researchgate.netthescipub.comeuropa.eu These assays measure the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of metabolic stability. researchgate.net

While predictive information for this compound suggests it may follow metabolic pathways similar to other cucurbitacins, specific experimental data on its stability in liver microsomes or its plasma half-life are not available in the public domain. Further research is required to characterize the specific pharmacokinetic profile of this compound. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Cucurbitacin H

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are fundamental for separating Cucurbitacin H from complex mixtures, allowing for its accurate quantification and the detection of related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Due to the presence of an α,β-unsaturated ketone in its structure, this compound exhibits a characteristic UV absorbance maximum between 228 and 234 nm, making it well-suited for detection by Diode Array Detectors (DAD) or UV-Vis detectors. nih.govplantarchives.orgphcogrev.com

Reverse-phase HPLC, often employing a C18 column, is the most common approach for separating this compound. Gradient elution systems, typically involving a mobile phase of acetonitrile (B52724) and water, are used to achieve optimal separation from other cucurbitacins and plant metabolites. nih.govplantarchives.orgphcogrev.com The quantification of this compound is achieved by creating a calibration curve with a purified standard. Impurity profiling, essential for quality control, can also be effectively performed using HPLC, which can separate closely related structural analogues. biomedres.us

Table 1: Exemplary HPLC Conditions for Cucurbitacin Analysis

ParameterConditionSource
Column Reverse-phase C18
Mobile Phase Gradient of acetonitrile and water nih.govplantarchives.orgphcogrev.com
Detector DAD or UV-Vis nih.govplantarchives.orgphcogrev.com
Detection Wavelength 228–234 nm nih.govplantarchives.orgphcogrev.com
Quantification External standard calibration curve

While HPLC is the predominant method, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) have potential applications. Direct GC analysis of this compound is challenging due to its high molecular weight and low volatility. However, GC-MS has been used to analyze extracts containing cucurbitacins, often after derivatization to increase volatility. mdpi.comnih.gov For instance, GC-MS analysis of plant extracts has been performed using an HP-5MS column with a temperature program ramping up to 310°C. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) presents a viable alternative, combining the advantages of both gas and liquid chromatography. It can be particularly useful for the separation of complex mixtures of triterpenoids like cucurbitacins. SFC is a recognized technique for impurity profiling in pharmaceutical analysis and could be applied to this compound. biomedres.us

Mass Spectrometry (MS) Techniques for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the sensitive detection and structural characterization of this compound, often hyphenated with liquid chromatography.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides exceptional sensitivity and selectivity for the analysis of this compound. researchgate.net These techniques allow for the detection of trace amounts of the compound in complex biological matrices. researchgate.net High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound (C₃₀H₄₆O₈).

LC-MS/MS methods, often utilizing electrospray ionization (ESI), can be operated in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification. researchgate.net HPLC-QTOF-MS/MS analysis provides accurate mass measurements of both the parent ion and its fragments, which is invaluable for the unambiguous identification of this compound and the characterization of unknown impurities or metabolites. researchgate.net

Table 2: Advanced MS Techniques for this compound Analysis

TechniqueIonization SourceKey ApplicationSource
LC-MS/MS ESISensitive Quantification (MRM) researchgate.net
HPLC-QTOF-MS/MS ESIAccurate Mass Measurement, Structural Elucidation researchgate.net
HR-ESI-MS ESIElemental Composition Confirmation gust.edu.vn

In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule of this compound is selected as the precursor ion and subjected to collision-induced dissociation to generate characteristic product ions. The analysis of these fragmentation patterns is crucial for structural confirmation. researchgate.net The fragmentation of cucurbitacins often involves neutral losses of water and acetic acid, as well as cleavages in the side chain. researchgate.net The specific fragmentation pattern of this compound serves as a fingerprint, allowing it to be distinguished from its isomers, such as Cucurbitacin G. phcogrev.com Detailed analysis of these fragments helps to pinpoint the locations of hydroxyl groups and other functionalities on the cucurbitane skeleton. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conclusive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed to assign all the proton and carbon signals in the molecule. researchgate.net These assignments provide definitive proof of the connectivity and stereochemistry of the molecule. The structural confirmation of this compound isolated from natural sources relies heavily on comparing its NMR data with previously reported values. mdpi.comresearchgate.net The chemical shifts and coupling constants from ¹H NMR spectra, along with the chemical shifts from ¹³C NMR spectra, provide a complete picture of the molecule's three-dimensional structure. researchgate.net

Development and Validation of Bioanalytical Assays for Pre-clinical Samples

The quantitative analysis of cucurbitacins in pre-clinical samples, such as rat plasma and urine, is fundamental for pharmacokinetic and toxicokinetic studies. scispace.com The development of robust bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for obtaining reliable data. ualberta.carsc.org These methods are validated to ensure they meet stringent criteria for selectivity, sensitivity, accuracy, precision, and stability, as outlined by regulatory guidelines. scispace.comich.orgfda.gov

A full validation process establishes that the analytical method is suitable for its intended purpose. ich.org This involves assessing parameters such as the calibration curve's linearity, the lower limit of quantification (LLOQ), precision and accuracy, recovery, matrix effects, and the stability of the analyte under various storage and handling conditions. rsc.orgcore.ac.uknih.gov

For instance, a sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of Cucurbitacin B in rat plasma. rsc.org This method utilized a liquid-liquid extraction procedure for sample preparation and achieved a low LLOQ of 0.05 ng/mL. rsc.org Similarly, an LC-MS/MS method for Cucurbitacin I in rat plasma was validated with a linearity range of 10-1000 ng/mL and demonstrated good intra- and inter-day precision and accuracy. researchgate.net Another study detailed a UPLC-MS/MS method for the simultaneous determination of Cucurbitacin B, E, and I in plasma and urine, employing solid-supported liquid-liquid extraction and achieving a limit of detection (LOD) of 0.03 µg/L in these matrices. chrom-china.com

The validation data from these analogous cucurbitacin assays provide a strong foundation for developing methods for this compound. Key parameters from validated methods for similar cucurbitacins are summarized below.

Table 1: Summary of Validated Bioanalytical Assays for Cucurbitacins in Pre-clinical Samples

AnalyteMatrixAnalytical TechniqueLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (RSD/CV %)Recovery (%)Reference
Cucurbitacin BRat PlasmaUPLC-MS/MS0.05 - 500.05Within ±15% deviation<15%85.3 - 90.5 rsc.org
Cucurbitacin IRat PlasmaLC-MS10 - 100010<10% error<15%86 - 98 researchgate.net
Cucurbitacin ERat PlasmaLC-MS/MS1 - 1001Within ±15%<15%Not Reported core.ac.uk
Cucurbitacin B, E, IPlasma, UrineUPLC-MS/MSNot specified0.03 (LOD)Not specified1.7 - 12.289.0 - 113 chrom-china.com

Sample Preparation Strategies for Complex Biological and Plant Matrices

The effective extraction and clean-up of this compound from complex matrices are critical steps that precede instrumental analysis. The choice of method depends on the matrix's nature (e.g., plasma, urine, plant tissue) and the analyte's physicochemical properties. mdpi.commpbio.com

Biological Matrices: For biological fluids like plasma and urine, common strategies aim to remove proteins and other interfering substances. ualberta.ca

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. core.ac.ukd-nb.info The supernatant is then collected for analysis. For example, in a pharmacokinetic study of Cucurbitacin B, plasma samples were treated with methanol to precipitate proteins before LC-MS/MS analysis. d-nb.info

Liquid-Liquid Extraction (LLE): LLE utilizes two immiscible solvents to partition the analyte from the sample matrix. rsc.org A method for Cucurbitacin I in rat plasma involved adding acetonitrile to precipitate proteins, followed by extraction with dichloromethane. ualberta.ca Another UPLC-MS/MS method for Cucurbitacin B used liquid-liquid extraction with ethyl acetate (B1210297). rsc.org

Solid-Supported Liquid-Liquid Extraction (SSLE): This technique immobilizes the aqueous sample on a solid support, after which an immiscible organic solvent is passed through to elute the analyte. A method for cucurbitacins B, E, and I in plasma and urine successfully used this approach for extraction and clean-up. chrom-china.com

Plant Matrices: Extracting cucurbitacins from plant tissues, which can be fibrous and rich in secondary metabolites, requires robust methods. mpbio.commdpi.com

Conventional Solvent Extraction: Simple maceration with organic solvents like ethyl acetate or methanol at room temperature is a common starting point. mdpi.com Soxhlet extraction using ethanol (B145695) or ethyl acetate has also been employed, though it is more labor-intensive. mdpi.commdpi.com The selection of solvent polarity is crucial; higher polarity solvents like methanol and ethanol are often preferred. mdpi.com

Ultrasonic-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time. nih.govresearchgate.net Methanol is a frequently used solvent in UAE for extracting cucurbitane-type triterpenoids. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction. mdpi.comnih.gov Studies comparing MAE and UAE for cucurbitacins from Momordica charantia found that MAE could yield higher amounts of certain triterpenoids. nih.govresearchgate.net

Matrix Solid-Phase Dispersion (MSPD): This method involves grinding the plant sample with a solid support (e.g., diatomaceous earth) to create a homogenous mixture, which is then extracted. An optimized method combining MSPD with ultrasonic-assisted extraction using methanol demonstrated high recovery rates (90.03% to 107.70%) for colocynthin. researchgate.net

Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE): This highly selective technique uses polymers with custom-made recognition sites for a specific template molecule. A MIP-based SPE method was developed for the selective extraction of Cucurbitacin B from bottle gourd juice, peel, and pulp, demonstrating recoveries over 95%. nih.gov

Table 2: Overview of Sample Preparation Strategies for Cucurbitacins

MatrixPreparation MethodKey Solvents/ReagentsTarget Analyte(s)Key FindingsReference
Rat PlasmaProtein PrecipitationMethanolCucurbitacin BSimple and effective for pharmacokinetic sample processing. d-nb.info
Rat PlasmaLiquid-Liquid ExtractionAcetonitrile, DichloromethaneCucurbitacin IYielded good recoveries (86-98%) and high repeatability. ualberta.caresearchgate.net
Plasma, UrineSolid-Supported LLEAcetonitrileCucurbitacin B, E, ISimple, sensitive, and accurate method with high recoveries (89-113%). chrom-china.com
Plant Tuber (C. naudinianus)MacerationEthyl AcetateCucurbitacinsEffective for initial extraction from dried, ground plant material. mdpi.com
Bitter Melon (M. charantia)Ultrasonic-Assisted Extraction (UAE)MethanolCucurbitane-type triterpenoidsReduces extraction time with high reproducibility. nih.gov
Bottle Gourd (L. siceraria)MIP-Solid Phase ExtractionChloroform (B151607) (extraction), Methanol (elution)Cucurbitacin BHighly selective method with >95% recovery from complex juice matrix. nih.gov
Colocynth PulpMatrix Solid Phase Dispersion & UAEMethanolColocynthinAchieved significantly higher extraction recovery (90-107%) than previous methods. researchgate.net

Synergistic and Antagonistic Interactions of Cucurbitacin H in Pre Clinical Studies

Combination Strategies with Conventional Agents in Pre-clinical Cancer Models

There is currently no published research available from pre-clinical studies detailing the effects of combining Cucurbitacin H with conventional chemotherapeutic agents.

No data is available from pre-clinical cancer models to support or refute the ability of this compound to enhance the efficacy of conventional cancer therapies or to overcome drug resistance.

The mechanistic basis for any potential synergistic interactions between this compound and chemotherapeutic drugs has not been investigated, as no such combination studies have been reported.

Interactions with Other Natural Compounds or Extracts

There are no pre-clinical studies in the available scientific literature that have investigated the synergistic or antagonistic interactions of this compound with other natural compounds or plant extracts.

Molecular Mechanisms Underlying Combination Effects

Due to the absence of pre-clinical research on the use of this compound in combination therapies, the molecular mechanisms underlying any potential combination effects remain unknown. While other cucurbitacins are known to modulate pathways such as JAK/STAT and MAPK, it is not scientifically valid to assume the same for this compound without direct evidence. nih.govnih.gov

Future Directions and Emerging Research Avenues for Cucurbitacin H

Identification of Novel Molecular Targets and Signaling Pathways

Future research must prioritize the identification of specific molecular targets for Cucurbitacin H. The broader cucurbitacin family is known to interact with several key signaling pathways implicated in cancer and inflammation. nih.gov A primary avenue for investigation would be the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a well-established target for other cucurbitacins. frontiersin.org Studies have shown that compounds like Cucurbitacin B, E, and I effectively inhibit STAT3 phosphorylation, a critical step in cancer cell proliferation and survival. mdpi.comnih.gov It is plausible that this compound shares this inhibitory activity.

Another significant pathway to explore is the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular functions like proliferation and differentiation. kegg.jp Certain cucurbitacins, such as Cucurbitacin IIa and B, have been shown to interfere with the EGFR-MAPK signaling pathway. frontiersin.orgnih.gov Investigating whether this compound modulates components of the MAPK pathway, such as ERK, JNK, or p38 kinases, could reveal novel mechanisms of action.

Advanced chemical proteomics approaches could be employed to uncover both direct and indirect cellular targets. cancerbiomed.orgrsc.org Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify protein-binding partners without prior knowledge of the target, offering an unbiased method to map the interactome of this compound. frontiersin.org

Table 1: Potential Molecular Targets and Pathways for this compound Based on Family Data This table is speculative and based on data from other cucurbitacins, as direct research on this compound is currently limited.

PathwayPotential Target Protein(s)Implicated inReference Cucurbitacins
JAK/STATSTAT3, JAK2Cancer, InflammationB, E, I
MAPKERK, JNK, p38, EGFRCancer, InflammationB, IIa
CytoskeletonActin, CofilinCell Division, MotilityB, E, I
NF-κBNF-κBInflammationD, R

Strategies for Enhancing Bioavailability and Specificity (mechanistic focus)

A significant hurdle for the clinical application of many triterpenoids, including cucurbitacins, is their poor water solubility and low bioavailability. greenmedinfo.comresearchgate.net Future research on this compound must address these pharmacokinetic challenges from a mechanistic standpoint.

Exploration of Advanced Delivery Systems (e.g., Nanocarriers)

Nanotechnology offers a promising solution to the delivery challenges of hydrophobic compounds like cucurbitacins. mdpi.comnih.gov Encapsulating this compound within nanocarriers could enhance its solubility, protect it from premature degradation, and improve its pharmacokinetic profile. researchgate.net

Lipid-Based Nanocarriers: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are particularly well-suited for hydrophobic drugs. mdpi.comacs.orgrsc.orgnih.govnih.gov These systems can improve oral bioavailability by facilitating absorption across the gut barrier and can be modified with targeting ligands to direct the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity. rsc.orgnih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that offer controlled and sustained release of the encapsulated drug. mdpi.comnih.gov These systems can be engineered to respond to specific stimuli within the target microenvironment (e.g., pH or enzymes), ensuring that this compound is released precisely where it is needed.

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

To build a comprehensive understanding of this compound's biological effects, the application of "omics" technologies is essential. These high-throughput methods can provide an unbiased, global view of the molecular changes induced by the compound. nih.gov

Proteomics: Can be used to identify the specific proteins that this compound interacts with, providing direct clues to its mechanism of action. nih.gov Furthermore, proteomics can reveal changes in protein expression and post-translational modifications within a cell upon treatment, offering a detailed picture of the affected signaling networks. cancerbiomed.orgrsc.org

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. arome-science.com By examining the metabolic fingerprint of cells or organisms treated with this compound, researchers can understand how it affects cellular metabolism, identify biomarkers of drug response, and elucidate mechanisms of action and potential toxicity. creative-proteomics.commetabolon.com

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how this compound alters gene expression. This can reveal the upstream regulatory pathways affected by the compound and help in understanding the genetic basis of its therapeutic effects or identifying the genes involved in its biosynthesis in plants. nih.govfrontiersin.orgnih.govresearchgate.net

Systems Biology Approaches to Elucidate Complex Biological Networks

Data generated from proteomics, metabolomics, and transcriptomics can be integrated using a systems biology approach. nih.govfrontiersin.org This holistic methodology aims to understand the complex, interconnected networks of biological systems rather than focusing on single components. nih.govazolifesciences.comdrugtargetreview.com By building computational models based on multi-omics data, researchers can predict how this compound will affect cellular networks, identify key nodes that are critical to its activity, and generate new hypotheses for further experimental validation. frontiersin.org This approach is crucial for deciphering the multifaceted actions of natural products and can accelerate the drug development process. nih.govazolifesciences.com

Development of High-Throughput Screening Assays for this compound Activity

To accelerate the discovery of new therapeutic applications and to identify potentially more potent derivatives of this compound, the development of high-throughput screening (HTS) assays is a critical future step. HTS allows for the rapid testing of large compound libraries for specific biological activities. nih.gov

Given that other cucurbitacins are potent STAT3 inhibitors, a primary focus could be the development of an HTS assay to screen for inhibitors of the STAT3 pathway. oncotarget.com This could involve cell-based assays using reporter genes for STAT3 activity or biochemical assays like fluorescence polarization to measure the disruption of STAT3 dimerization or DNA binding. nih.govoncotarget.comfrontiersin.orgpnas.orgnih.gov Such assays would not only confirm if this compound targets STAT3 but also provide a platform for structure-activity relationship (SAR) studies to design optimized analogues.

Exploration of New Pre-clinical Therapeutic Applications Beyond Cancer and Inflammation

While the anti-cancer and anti-inflammatory properties of cucurbitacins are well-documented, the family exhibits a broad range of other pharmacological activities that warrant investigation for this compound. nih.govnih.gov Pre-clinical studies should be designed to explore these underexplored therapeutic avenues.

Antidiabetic Potential: Several cucurbitacins have demonstrated promising anti-diabetic effects. researchgate.netcivilica.com They have been shown to lower blood glucose levels and may act by regulating insulin (B600854) secretion or improving glucose uptake in tissues. researchgate.netcivilica.comcore.ac.uk Investigating the effect of this compound in animal models of type 1 and type 2 diabetes could reveal a valuable new therapeutic agent for metabolic disorders. researchgate.net

Antiviral and Hepatoprotective Effects: The cucurbitacin family has also been noted for its antiviral and liver-protective activities. nih.govgreenmedinfo.com Given the need for new antiviral agents and therapies for liver diseases, screening this compound for its ability to inhibit viral replication or protect liver cells from damage could open up significant new therapeutic possibilities.

Table 2: Potential Pre-clinical Applications for this compound This table is speculative and based on data from other cucurbitacins, as direct research on this compound is currently limited.

Therapeutic AreaPotential Mechanism/EffectReference Cucurbitacins
Metabolic Disease Regulation of insulin secretion, improved glucose uptakeCucurbitacin B, Dihydrocucurbitacin D derivatives
Infectious Disease Inhibition of viral replicationGeneral cucurbitacin class
Liver Disease Protection against toxin-induced liver damageCucurbitacin B

Challenges and Opportunities in this compound Research and Development

The advancement of this compound from a laboratory curiosity to a clinically viable therapeutic agent is fraught with challenges, yet also presents numerous opportunities for innovation and discovery. Overcoming these hurdles will be crucial to unlocking the full potential of this natural compound.

A significant challenge in the study of this compound is its limited availability from natural sources. While found in plants of the Cucurbitaceae family, such as Bryonia cretica, the concentration of this specific compound can be low and variable, making isolation a costly and labor-intensive process. nih.gov This scarcity hinders comprehensive preclinical and clinical investigations.

Furthermore, like other cucurbitacins, this compound is characterized by its hydrophobic nature, leading to poor water solubility. nih.gov This intrinsic property poses a significant obstacle to its formulation into effective drug delivery systems, limiting its bioavailability and therapeutic efficacy when administered orally. The inherent toxicity of cucurbitacins, a trait that contributes to their anticancer properties, also presents a major challenge. nih.gov Achieving a therapeutic window that maximizes efficacy against target cells while minimizing harm to healthy tissues is a critical hurdle in the development of cucurbitacin-based therapies.

Despite these challenges, the field of this compound research is ripe with opportunities, largely driven by advancements in biotechnology and pharmaceutical sciences.

Metabolic engineering and synthetic biology offer a promising solution to the supply problem. By elucidating the biosynthetic pathway of this compound, researchers can potentially engineer microorganisms or plant systems to produce the compound in larger quantities. frontiersin.orgnih.gov This approach not only ensures a stable and scalable supply but also opens the door to creating novel analogs with improved therapeutic properties. Understanding the key enzymes involved in its synthesis, such as oxidosqualene cyclases and cytochrome P450s, is the first step in this direction. maxapress.comnih.gov

To address the challenges of poor solubility and toxicity, innovative drug delivery systems are being explored. Nanotechnology-based platforms, such as nanoparticles and liposomes, can encapsulate this compound, enhancing its solubility, stability, and bioavailability. frontiersin.orgfrontiersin.org These delivery systems can also be designed for targeted delivery to specific tissues or cells, thereby reducing systemic toxicity. frontiersin.org The development of prodrugs is another promising strategy. nih.govnih.gov By modifying the structure of this compound to create an inactive precursor that is activated at the target site, it is possible to improve its pharmacokinetic profile and reduce off-target effects.

Moreover, the potential for combination therapies presents a significant opportunity. mdpi.comresearchgate.net this compound, like other cucurbitacins, may exhibit synergistic effects when used in conjunction with existing chemotherapeutic agents. nih.govresearchgate.net Such combinations could allow for lower doses of each drug, potentially reducing toxicity and overcoming drug resistance.

The exploration of novel therapeutic applications beyond cancer is another exciting frontier. The known anti-inflammatory and neuroprotective properties of other cucurbitacins suggest that this compound could be a candidate for treating a range of other diseases. nih.govplantarchives.orgnih.gov Further research into its specific mechanisms of action in these contexts could unveil new therapeutic possibilities.

Q & A

Q. What validated analytical methods are recommended for quantifying Cucurbitacin H in plant extracts?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for quantification due to their sensitivity and specificity. For reproducible results, ensure column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradients). Calibration curves using purified this compound standards are critical for accuracy .

Q. How can this compound be isolated from natural sources while preserving structural integrity?

Use a combination of solvent extraction (e.g., methanol or ethyl acetate) followed by silica gel chromatography. Fractionation should be monitored via thin-layer chromatography (TLC) with UV visualization. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound shares toxicity profiles with related compounds (e.g., Cucurbitacin E), requiring strict adherence to hazard controls. Use personal protective equipment (PPE), fume hoods for aerosol prevention, and acute toxicity assays (e.g., LD50 in rodent models) to establish exposure limits. Document material safety data sheets (MSDS) for regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported anticancer mechanisms across cell lines?

Discrepancies may arise from cell-type-specific signaling pathways or differential expression of molecular targets. Design experiments using isogenic cell lines (e.g., wild-type vs. STAT3-knockout) to isolate pathway dependencies. Validate findings with orthogonal methods: Western blotting for protein expression, RNA-seq for transcriptional changes, and pharmacological inhibitors to confirm causality .

Q. What experimental designs are optimal for studying this compound’s immunomodulatory effects?

Employ in vitro models (e.g., macrophage polarization assays) and in vivo murine models (e.g., LPS-induced inflammation). Measure cytokine profiles (IL-6, TNF-α) via ELISA and flow cytometry for immune cell subset analysis. Include dose-response studies to differentiate pro- vs. anti-inflammatory effects at varying concentrations .

Q. How can researchers address low bioavailability of this compound in preclinical studies?

Explore nanoformulation strategies (e.g., liposomes or polymeric nanoparticles) to enhance solubility and pharmacokinetics. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Validate efficacy in orthotopic tumor models rather than subcutaneous xenografts, as they better replicate human drug distribution .

Q. What methodologies are recommended to elucidate this compound’s impact on mitochondrial function?

Conduct Seahorse XF assays to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Pair with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) and metabolomics (GC-MS) to assess shifts in TCA cycle intermediates. Compare results with known mitochondrial toxins (e.g., rotenone) as controls .

Contradiction Analysis & Reproducibility

Q. How should researchers validate conflicting reports on this compound’s role in apoptosis vs. necrosis?

Perform time-course assays with Annexin V/PI staining to distinguish early apoptosis from late-stage necrosis. Combine with caspase-3/7 activity assays and electron microscopy for ultrastructural evidence. Ensure consistency in cell culture conditions (e.g., serum concentration, hypoxia) that may influence death pathways .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

Standardize extraction protocols using authenticated plant material and document seasonal variations in metabolite profiles. Implement quality control (QC) checks via HPLC-UV at multiple purification stages. Collaborate with natural product repositories for compound authentication .

Translational Research

Q. What co-treatment strategies enhance this compound’s efficacy while reducing toxicity?

Test synergistic combinations with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., PARP inhibitors) using Chou-Talalay synergy assays. Prioritize compounds with non-overlapping toxicity profiles. Use transcriptomic data (RNA-seq) to identify resistance mechanisms and guide combination regimens .

Q. How can in silico models improve the prioritization of this compound derivatives for synthesis?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like JAK2 or β-catenin. Use quantitative structure-activity relationship (QSAR) models to optimize pharmacophores. Validate predictions with in vitro kinase assays or TOPFlash luciferase reporter systems .

Data Reporting & Compliance

Q. What metadata is critical for publishing reproducible this compound studies?

Include raw data for dose-response curves, statistical analysis methods (e.g., ANOVA with post-hoc tests), and instrument parameters (e.g., NMR frequencies, MS resolution). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in public repositories (e.g., ChEMBL, PRIDE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin H
Reactant of Route 2
Cucurbitacin H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.